7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Suzuki-Miyaura coupling Buchwald-Hartwig amination biaryl synthesis

7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1213484-88-8, free base; HCl salt CAS 1810069-90-9) is a chiral 1-aminotetralin derivative bearing a bromine atom at the 7-position and a methyl substituent at the 5-position on the tetrahydronaphthalene ring system. Marketed primarily as its hydrochloride salt (molecular formula C₁₁H₁₅BrClN, MW 276.6 g·mol⁻¹), it is supplied as a research-grade building block with a typical purity specification of ≥95%.

Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
Cat. No. B7965291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Molecular FormulaC11H14BrN
Molecular Weight240.14 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1CCCC2N)Br
InChIInChI=1S/C11H14BrN/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6,11H,2-4,13H2,1H3
InChIKeyKZHWVUXPBOOSIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Procurement-Ready Chiral Aminotetralin Scaffold


7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1213484-88-8, free base; HCl salt CAS 1810069-90-9) is a chiral 1-aminotetralin derivative bearing a bromine atom at the 7-position and a methyl substituent at the 5-position on the tetrahydronaphthalene ring system [1]. Marketed primarily as its hydrochloride salt (molecular formula C₁₁H₁₅BrClN, MW 276.6 g·mol⁻¹), it is supplied as a research-grade building block with a typical purity specification of ≥95% . Its structural features—a primary amine at C-1, an aryl bromide handle, and an aromatic methyl group—position this compound at the intersection of three key functionalities valued in medicinal chemistry and organic synthesis: a nucleophilic amine for amide/sulfonamide derivatization, a cross-coupling-competent aryl bromide, and a sterically/electronically modulating methyl substituent.

Why 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine Cannot Be Readily Substituted by In-Class Analogs


Within the 1-aminotetralin family, small positional changes in substitution produce disproportionate effects on downstream synthetic utility. The 5-methyl group on the target compound introduces steric shielding of the adjacent C-6 position, a feature absent in the 7-bromo-only analog (CAS 1199782-93-8, MW 262.6 g·mol⁻¹) . Conversely, the non‑brominated 5‑methyl analog (CAS 1989671-48-8, MW 197.7 g·mol⁻¹) lacks the aryl halide handle required for Pd-catalyzed cross-coupling—a core transformation needed to access biaryl or C–N coupled products . Even among regioisomers, the 7‑bromo‑5‑methyl substitution pattern is distinguished from the 6‑bromo‑5‑methyl variant (CAS 1337152-76-7) by the distinct electronic environment and steric accessibility at the reactive C‑7 center, making direct interchange of these building blocks impossible without altering the SAR trajectory of the final target molecule .

Quantitative Differentiation Evidence for 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine


Aryl Bromide Handle for Pd-Catalyzed Cross-Coupling: Functional Divergence from De‑halogenated Analog

The target compound contains an aryl bromide at position 7, a functional group widely established in the literature as an excellent substrate for Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig coupling reactions [1]. This reactivity enables the construction of C–C and C–N bonds at the 7-position of the tetrahydronaphthalene scaffold. The non-halogenated comparator, 5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (MW 197.7 g·mol⁻¹, CAS 1989671-48-8), is structurally incapable of participating in such cross-coupling transformations, as it lacks a halogen leaving group . This difference is qualitative but absolute: the brominated compound can access a vastly expanded chemical space of biaryl, heterobiaryl, and aniline-substituted products that are entirely inaccessible from the unsubstituted analog.

Suzuki-Miyaura coupling Buchwald-Hartwig amination biaryl synthesis

Molecular Weight and Physicochemical Property Differentiation from 7-Bromo (Non-Methyl) Analog

The introduction of a methyl group at position 5 increases the molecular weight and alters the predicted lipophilicity compared to the 7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride analog (CAS 1199782-93-8). The target compound has a molecular weight of 276.6 g·mol⁻¹ (C₁₁H₁₅BrClN), whereas the non-methylated analog has a molecular weight of 262.6 g·mol⁻¹ (C₁₀H₁₃BrClN)—a difference of 14.0 g·mol⁻¹ corresponding to a single methylene unit (CH₂) . Based on class-level additive fragment contributions, this methyl group is predicted to increase the partition coefficient (clogP) by approximately 0.5 log units, altering solubility and membrane permeability profiles. This physicochemical differentiation is critical for applications where both synthetic handle (bromine) and specific lipophilicity are design parameters.

physicochemical properties molecular weight logP prediction

Chiral Center at C-1: Enantiopure Availability as a Defined Stereochemical Building Block

The target compound possesses a stereogenic center at the C-1 carbon bearing the primary amine. Both the racemic mixture (CAS 1213484-88-8, free base) and the (S)-enantiomer (CAS 1259946-57-0, molecular formula C₁₁H₁₄BrN, MW 240.14 g·mol⁻¹) are commercially listed . In contrast, the (S)-enantiomer of the non-brominated 5‑methyl analog is available (CAS 1213856-38-2, MW 161.24 g·mol⁻¹) but lacks the bromine synthetic handle, and the (S)-enantiomer of the non‑methylated 7‑bromo analog (CAS 676133-24-7) lacks the steric/electronic influence of the 5‑methyl group. The availability of the target compound in enantiopure form enables its direct incorporation into diastereoselective syntheses of chiral drug candidates, avoiding the need for late-stage chiral resolution.

chiral amine enantiopure synthesis asymmetric catalysis

Substituent Position Complementarity: Regioisomeric Differentiation from 6-Bromo-5-methyl and 8-Bromo-5-methyl Analogs

The target compound carries the bromine at the 7-position (para to the methyl-bearing C-5, meta to the bridgehead C-8a). The regioisomeric 6-bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1337152-76-7) positions the bromine ortho to the methyl and ortho to the bridgehead, creating a distinct steric environment and electronic distribution . In the aminotetralin patent literature, the 7‑bromo substitution pattern has been specifically claimed in halo‑substituted aminotetralins exhibiting CNS pharmacological activity, including serotonin receptor modulation at 5‑HT₁ and 5‑HT₇ subtypes [1]. While quantitative affinity data for this exact compound are not publicly available, the patent priority for the 7‑bromo regioisomer indicates that this substitution pattern is preferred for biological target engagement in the aminotetralin series.

regioisomerism substitution pattern SAR building block

Optimal Procurement Scenarios for 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine in Research and Development


Diversifiable Core Scaffold for CNS-Targeted Lead Optimization Libraries

Medicinal chemistry teams pursuing serotonin or dopamine receptor modulators can use this compound as a bifunctional core: the primary amine permits rapid library synthesis via amide coupling or reductive amination, while the aryl bromide enables parallel Suzuki‑Miyaura diversification at the 7‑position to explore aryl/heteroaryl SAR . The 5‑methyl group provides a baseline lipophilicity increment (~+0.5 clogP) relative to the non‑methylated scaffold, offering a tunable parameter for CNS penetration optimization without additional synthetic steps .

Enantiopure Chiral Amine Building Block for Asymmetric Drug Synthesis

Process chemistry groups requiring a defined stereocenter can procure the (S)-enantiomer (CAS 1259946-57-0) directly, bypassing preparative chiral chromatography or enzymatic resolution . This is particularly valuable for the synthesis of enantiopure aminotetralin-derived drug candidates where the C-1 stereochemistry is critical for target binding, as documented in the 5-HT₁ and 5-HT₇ receptor patent literature [1].

Key Intermediate for Biaryl and C–N Coupled Pharmacophore Expansion

In fragment-based drug discovery (FBDD) or scaffold-hopping exercises, the 7‑bromo substituent serves as a versatile exit vector for Suzuki (C–C) and Buchwald‑Hartwig (C–N) couplings. This enables the systematic exploration of biaryl and aniline-substituted analogs that are inaccessible from the non‑halogenated 5‑methyl analog (CAS 1989671-48-8) . Procurement of this single intermediate thus unlocks multiple parallel chemistry workflows from a common advanced building block.

Reference Standard for Regioisomeric Purity Control in Aminotetralin Process Chemistry

During the scale-up of halogenated aminotetralin drug substances, regioisomeric impurities (e.g., 6‑bromo‑5‑methyl isomer, CAS 1337152-76-7) can arise through halogen dance or bromonium migration pathways [2]. The target compound, with its well-defined 7‑bromo‑5‑methyl substitution pattern and commercially available analytical characterization, can serve as an authenticated reference standard for HPLC method development and impurity profiling in quality control laboratories.

Quote Request

Request a Quote for 7-Bromo-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.